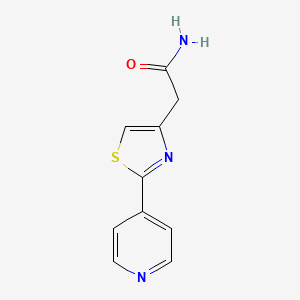
2-(2-pyridin-4-yl-1,3-thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-pyridin-4-yl-1,3-thiazol-4-yl)acetamide is a heterocyclic compound that features both a thiazole and a pyridine ring. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The incorporation of a pyridine ring further enhances the compound’s potential for various applications in medicinal chemistry and other scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-pyridin-4-yl-1,3-thiazol-4-yl)acetamide typically involves the condensation of 2-chloro-N-(thiazol-2-yl)acetamide with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate . This reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the oxygen nucleophilic center of hydroxybenzaldehyde .
Industrial Production Methods: Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions: 2-(2-pyridin-4-yl-1,3-thiazol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole and pyridine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted thiazole and pyridine derivatives.
Scientific Research Applications
2-(2-pyridin-4-yl-1,3-thiazol-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly against breast cancer cell lines.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-pyridin-4-yl-1,3-thiazol-4-yl)acetamide involves its interaction with various molecular targets:
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness: 2-(2-pyridin-4-yl-1,3-thiazol-4-yl)acetamide stands out due to its combined thiazole and pyridine rings, which confer unique biological activities and synthetic versatility .
Properties
Molecular Formula |
C10H9N3OS |
|---|---|
Molecular Weight |
219.27 g/mol |
IUPAC Name |
2-(2-pyridin-4-yl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C10H9N3OS/c11-9(14)5-8-6-15-10(13-8)7-1-3-12-4-2-7/h1-4,6H,5H2,(H2,11,14) |
InChI Key |
QRDZZNOFXCTUSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=CS2)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















